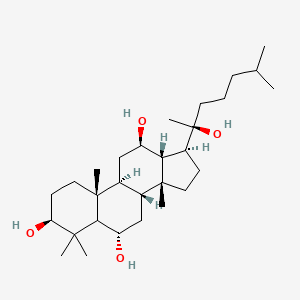

![molecular formula C15H34N2O3Sn B12666300 Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin CAS No. 84051-94-5](/img/structure/B12666300.png)

Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

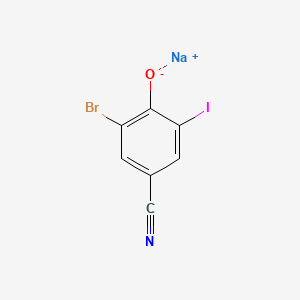

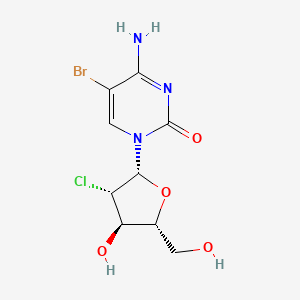

Acétoxy[2-[(2-aminoéthyl)amino]propoxy]dibutylétain : est un composé organoétain de formule moléculaire C15H34N2O3Sn. Ce composé est connu pour sa structure unique, qui comprend un groupe acétoxy, un groupe aminoéthyl et un groupe dibutylétain. Les composés organoétains sont largement étudiés pour leurs applications dans divers domaines, notamment la chimie, la biologie et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acétoxy[2-[(2-aminoéthyl)amino]propoxy]dibutylétain implique généralement la réaction de l'oxyde de dibutylétain avec le 2-[(2-aminoéthyl)amino]propanol en présence d'anhydride acétique. La réaction est réalisée dans des conditions contrôlées pour garantir la formation du produit souhaité. Le schéma réactionnel général est le suivant :

Oxyde de dibutylétain+2-[(2-aminoéthyl)amino]propanol+Anhydride acétique→Acétoxy[2-[(2-aminoéthyl)amino]propoxy]dibutylétain

Méthodes de production industrielle : La production industrielle de l'acétoxy[2-[(2-aminoéthyl)amino]propoxy]dibutylétain implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des paramètres de réaction tels que la température, la pression et le temps de réaction.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : L'acétoxy[2-[(2-aminoéthyl)amino]propoxy]dibutylétain peut subir des réactions d'oxydation, où le centre étain est oxydé à des états d'oxydation plus élevés.

Réduction : Le composé peut également être réduit, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes acétoxy ou aminoéthyl, où ces groupes sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Dérivés oxydés de l'acétoxy[2-[(2-aminoéthyl)amino]propoxy]dibutylétain.

Réduction : Formes réduites du composé, où le centre étain se trouve dans un état d'oxydation inférieur.

Substitution : Dérivés substitués avec différents groupes fonctionnels remplaçant les groupes acétoxy ou aminoéthyl.

Applications de la recherche scientifique

Chimie : L'acétoxy[2-[(2-aminoéthyl)amino]propoxy]dibutylétain est utilisé comme réactif en synthèse organique, en particulier dans la formation de liaisons carbone-étain. Il est également étudié pour ses propriétés catalytiques dans diverses réactions chimiques.

Biologie : Dans la recherche biologique, ce composé est étudié pour son potentiel en tant qu'agent antimicrobien. Les composés organoétains sont connus pour leurs propriétés biocides, et l'acétoxy[2-[(2-aminoéthyl)amino]propoxy]dibutylétain ne fait pas exception.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, notamment son utilisation comme agent anticancéreux. Sa capacité à interagir avec les molécules biologiques en fait un candidat pour le développement de médicaments.

Industrie : Dans les applications industrielles, l'acétoxy[2-[(2-aminoéthyl)amino]propoxy]dibutylétain est utilisé comme stabilisateur dans la production de chlorure de polyvinyle (PVC) et d'autres polymères. Il contribue à améliorer la stabilité thermique et la durabilité de ces matériaux.

Mécanisme d'action

Le mécanisme d'action de l'acétoxy[2-[(2-aminoéthyl)amino]propoxy]dibutylétain implique son interaction avec les composants cellulaires, en particulier les protéines et les enzymes. Le composé peut se lier aux groupes thiol des protéines, ce qui conduit à l'inhibition de l'activité enzymatique. Cette interaction perturbe les processus cellulaires, entraînant des effets antimicrobiens ou anticancéreux. Les cibles moléculaires comprennent les enzymes impliquées dans le métabolisme cellulaire et la réplication de l'ADN.

Applications De Recherche Scientifique

Chemistry: Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also studied for its catalytic properties in various chemical reactions.

Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent. Organotin compounds are known for their biocidal properties, and this compound is no exception.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development.

Industry: In industrial applications, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps improve the thermal stability and durability of these materials.

Mécanisme D'action

The mechanism of action of acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, resulting in antimicrobial or anticancer effects. The molecular targets include enzymes involved in cellular metabolism and DNA replication.

Comparaison Avec Des Composés Similaires

Composés similaires :

Diacétate de dibutylétain : Structure similaire mais sans le groupe aminoéthyl.

Acétate de tributylétain : Contient trois groupes butyle au lieu de deux.

Oxyde de dibutylétain : Ne contient pas les groupes acétoxy et aminoéthyl.

Unicité : L'acétoxy[2-[(2-aminoéthyl)amino]propoxy]dibutylétain est unique en raison de sa combinaison de groupes acétoxy, aminoéthyl et dibutylétain. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne sont pas observées dans d'autres composés similaires.

Propriétés

Numéro CAS |

84051-94-5 |

|---|---|

Formule moléculaire |

C15H34N2O3Sn |

Poids moléculaire |

409.15 g/mol |

Nom IUPAC |

[2-(2-aminoethylamino)propoxy-dibutylstannyl] acetate |

InChI |

InChI=1S/C5H13N2O.2C4H9.C2H4O2.Sn/c1-5(4-8)7-3-2-6;2*1-3-4-2;1-2(3)4;/h5,7H,2-4,6H2,1H3;2*1,3-4H2,2H3;1H3,(H,3,4);/q-1;;;;+2/p-1 |

Clé InChI |

ASSRYCKRDFVJIF-UHFFFAOYSA-M |

SMILES canonique |

CCCC[Sn](CCCC)(OCC(C)NCCN)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

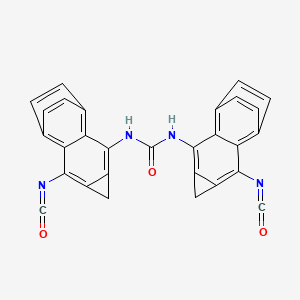

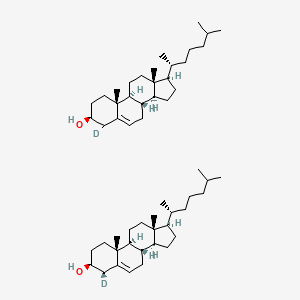

![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)